CID 78063521

Description

CID 78063521 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and has been the subject of various scientific studies. This compound is used in different fields, including chemistry, biology, medicine, and industry, due to its versatile nature.

Properties

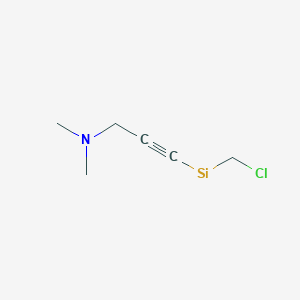

Molecular Formula |

C6H10ClNSi |

|---|---|

Molecular Weight |

159.69 g/mol |

InChI |

InChI=1S/C6H10ClNSi/c1-8(2)4-3-5-9-6-7/h4,6H2,1-2H3 |

InChI Key |

ILHDAGXOUCYANF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC#C[Si]CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78063521 involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the availability of starting materials.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the use of high-pressure and high-temperature conditions to facilitate the reactions. The industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: CID 78063521 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

CID 78063521 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant scientific and industrial applications. Its unique properties and diverse reactions make it a valuable tool in various fields. Continued research on this compound will likely uncover new applications and enhance our understanding of its potential.

Biological Activity

CID 78063521 is a compound that plays a significant role in the field of chemically-inducible dimerization (CID). This technique has revolutionized the study of cellular signaling pathways, allowing researchers to manipulate protein interactions and cellular responses with high spatial and temporal precision. This article provides an overview of the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Overview of Chemically-Inducible Dimerization (CID)

Chemically-inducible dimerization (CID) systems enable the controlled interaction between proteins within cells. By using small molecules to induce dimerization, researchers can activate or inhibit specific signaling pathways, providing insights into complex biological processes. The advantages of CID include:

- Temporal Control : Rapid activation or inhibition of protein interactions.

- Spatial Precision : Targeting specific cellular compartments.

- Versatility : Application across various biological systems.

This compound functions by facilitating the dimerization of target proteins in response to a small molecule. This interaction can lead to various outcomes, such as:

- Activation of signaling cascades.

- Modulation of protein localization.

- Alteration of cellular responses.

Case Studies and Applications

Several studies have demonstrated the utility of this compound in elucidating biological mechanisms. Below are key findings from notable research:

| Study | Objective | Findings |

|---|---|---|

| Fivaz et al. (2013) | Investigate HRas activation in neurons | Used CID to target PI3K to the plasma membrane, enhancing HRas activation and providing insights into neuronal polarity development. |

| Bingol et al. (2010) | Explore CaMKIIα function in synaptic plasticity | Demonstrated that CID-induced localization of CaMKIIα to postsynaptic sites recruits proteasomes, linking it to synaptic remodeling. |

| Karginov et al. (2010) | Assess kinase activity regulation | Showed that CID can activate kinases independently of their localization, highlighting its potential in studying kinase signaling pathways. |

Detailed Research Findings

- Signaling Paradox : CID systems have helped explain the "signaling paradox," where limited signaling molecules produce diverse cellular responses. By enabling localized activation, researchers have uncovered how specific signaling events can lead to varied outcomes.

- Lipid Signaling : CID probes targeted at lipid second messengers have been developed, allowing for real-time manipulation of lipid signaling pathways. This is crucial for understanding processes like endocytosis and cell migration.

- Technical Advances : Recent advancements in CID technology have improved specificity and allowed for simultaneous manipulation of multiple pathways within a single cell, broadening the scope of experimental designs.

Q & A

Q. How to handle large datasets from this compound high-throughput screenings?

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Calculate EC50/IC50 values with 95% confidence intervals via bootstrapping.

- Validate assumptions (e.g., normality) using Shapiro-Wilk tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.